molecular formula C27H32N2O6 B10823192 Solifenacin-d5 (succinate)

Solifenacin-d5 (succinate)

Cat. No.: B10823192
M. Wt: 485.6 g/mol
InChI Key: RXZMMZZRUPYENV-BCZWPACGSA-N
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Description

Solifenacin-d5 (succinate) is a deuterated form of solifenacin succinate, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium atoms in solifenacin-d5 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Solifenacin succinate is known for its ability to reduce urinary urgency, frequency, and incontinence by relaxing the bladder muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of solifenacin-d5 (succinate) involves multiple steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of solifenacin-d5 (succinate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Solifenacin-d5 (succinate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Solifenacin-d5 (succinate) has a wide range of scientific research applications, including:

Mechanism of Action

Solifenacin-d5 (succinate) exerts its effects by competitively antagonizing muscarinic receptors, particularly the M3 receptor subtype. This prevents the contraction of the detrusor muscle in the bladder, thereby reducing urinary urgency and frequency. The compound also has affinity for M1 and M2 receptors, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Solifenacin-d5 (succinate) is unique due to its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to non-deuterated analogs .

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

485.6 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

InChI Key

RXZMMZZRUPYENV-BCZWPACGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Origin of Product

United States

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